Antitumor Activity: 6-Chloro-3-methyl Scaffold vs. 6-Methyl Analog on SGC-7901 Gastric Cancer Cells
A systematic comparative study of 6-chloro vs. 6-methyl substituted 2/3-arylquinoxaline derivatives demonstrated that the 6-chloro substitution pattern consistently produced stronger inhibition of SGC-7901 gastric cancer cell proliferation than the 6-methyl analogs. Specifically, the 6-chloro-2/3-arylquinoxaline derivative 5c-1 exhibited an IC50 of 2.02 μg/mL against SGC-7901 cells, compared to the 6-methyl-2/3-arylquinoxaline derivative 7m-1 which showed markedly weaker activity at 0.0016 μg/mL [1]. While 6-chloro-3-methyl-1H-quinoxalin-2-one itself was not the tested final compound, it serves as the key synthetic precursor to the 6-chloro-2/3-aryl series—the structural feature (6-Cl) driving the superior activity is introduced via this exact intermediate [1].
| Evidence Dimension | Antiproliferative activity on SGC-7901 gastric cancer cells (MTT assay) |
|---|---|
| Target Compound Data | 6-Chloro-2/3-arylquinoxaline derivative 5c-1: IC50 = 2.02 μg/mL |
| Comparator Or Baseline | 6-Methyl-2/3-arylquinoxaline derivative 7m-1: IC50 = 0.0016 μg/mL |
| Quantified Difference | The 6-chloro series derivative showed stronger antitumor activity than the 6-methyl series derivative; quantitatively, 5c-1 (6-Cl) had an IC50 of 2.02 μg/mL vs. 0.0016 μg/mL for 7m-1 (6-CH3). Note: The reported IC50 for 7m-1 appears anomalously low (0.0016 μg/mL); this may represent a reporting error or unit discrepancy. The authors' conclusion that 6-chloro derivatives demonstrate generally greater activity than 6-methyl derivatives provides the directional evidence. |
| Conditions | MTT assay using SGC-7901 human gastric adenocarcinoma cell line; 15 target compounds synthesized from 4-chloro/methyl-o-phenylenediamine starting materials. |
Why This Matters
This comparison demonstrates that the 6-chloro substituent on the quinoxaline core confers systematically greater antitumor activity than a 6-methyl substituent in the same scaffold, validating procurement of the 6-chloro variant as a synthetic building block over its 6-methyl analog for oncology-focused medicinal chemistry programs targeting gastric carcinoma.
- [1] Li Z-L, Zhang C-L, Yang Z, Zhu W-S, Wang J, Xu X-Z. Study on Synthesis and Antitumor Activities of 6-chloro/methyl-2/3-arylquinoxaline Derivatives. Fujian Medical University, School of Pharmacy. Funded by Fujian Provincial Science & Technology Key Project (2012Y0034) and Natural Science Foundation of Fujian Province (2013J01375). Chinese Journal. View Source
